molecular formula C9H11NO B2621137 1-(Pyridin-2-yl)but-3-en-1-ol CAS No. 17285-57-3

1-(Pyridin-2-yl)but-3-en-1-ol

Cat. No. B2621137
CAS RN: 17285-57-3
M. Wt: 149.193
InChI Key: CITJKEXGKDUPEL-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)but-3-en-1-ol” is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . The IUPAC name for this compound is 1-(2-pyridinyl)-3-buten-1-ol . The InChI code for this compound is 1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2 .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-yl)but-3-en-1-ol” consists of a pyridin-2-yl group attached to a but-3-en-1-ol group . The InChI key for this compound is CITJKEXGKDUPEL-UHFFFAOYSA-N .

Scientific Research Applications

Nonlinear Optics

The compound’s electrooptic properties have been extensively studied. It shows promise in nonlinear optics due to its second and third harmonic generation capabilities. Specifically:

Antifungal Activity

While not widely explored, there’s evidence suggesting that derivatives of 1-(Pyridin-2-yl)but-3-en-1-ol possess antifungal properties. Further research could uncover its potential as an antifungal agent .

Synthesis of N-Heterocycles

The compound serves as a precursor for synthesizing N-heterocycles. For instance:

Chemical Diversity

Researchers have used 1-(Pyridin-2-yl)but-3-en-1-ol as a starting material for diverse chemical transformations. Its reactivity allows for the creation of novel compounds with unique properties .

Organic Synthesis

In organic synthesis, this compound can participate in various reactions, leading to the formation of more complex molecules. Its functional group reactivity makes it valuable for designing new organic compounds .

Medicinal Chemistry

Although not extensively explored, the compound’s structural features suggest potential applications in medicinal chemistry. Researchers could investigate its interactions with biological targets, potentially leading to drug discovery .

Safety and Hazards

The safety information available indicates that “1-(Pyridin-2-yl)but-3-en-1-ol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-pyridin-2-ylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITJKEXGKDUPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)but-3-en-1-ol

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